2,6-Dichloro-3-methylisonicotinonitrile
Description
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2,6-dichloro-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)11-7(4)9/h2H,1H3 |
InChI Key |
TUFQHHCXSKXVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations
Functional Group Variations :
- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in the target compound distinguishes it from esters (e.g., Methyl 2,6-dichloroisonicotinate) and carboxylic acids (e.g., 2,6-Dichloro-3-methylisonicotinic acid). Nitriles are typically more electrophilic than esters, enabling nucleophilic additions (e.g., hydrolysis to amides or acids) .
- Methyl Position : Ethyl 2,6-dichloro-4-methylnicotinate (similarity 0.98) places the methyl group at the 4-position rather than the 3-position, altering steric and electronic effects. This positional isomerism may influence binding affinity in biological systems or catalytic reactivity .
Reactivity and Applications: Ester Derivatives: Ethyl 2,6-dichloro-3-methylisonicotinate (similarity 0.91) is likely used as a synthetic intermediate for pharmaceuticals due to the ester group’s versatility in hydrolysis or transesterification reactions. In contrast, the nitrile group in the target compound offers pathways for cyano-to-amine conversions, relevant in drug discovery . Acid Derivative: 2,6-Dichloro-3-methylisonicotinic acid (similarity 0.88) may exhibit higher solubility in aqueous media compared to the nitrile analog, making it suitable for formulations requiring polar solvents .
Structural Similarity Implications: The highest similarity (0.98) with Ethyl 2,6-dichloro-4-methylnicotinate suggests that minor positional changes (3- vs. Lower similarity scores (e.g., 0.86 for Methyl 2,6-dichloroisonicotinate) correlate with functional group divergence (ester vs. nitrile), underscoring the nitrile’s unique role in reactivity.
Research Findings and Inferences
- Synthetic Utility: The nitrile group in this compound provides a strategic handle for further derivatization, such as palladium-catalyzed cyanation or reduction to primary amines, which are less feasible in ester or acid analogs .
- However, the nitrile’s electrophilicity may also introduce toxicity risks compared to esters or acids .
Preparation Methods
Nitration of 2,6-Dichloropyridine
- Method: Nitration of 2,6-dichloropyridine using nitric acid in sulfuric acid solvent with thionamic acid as a catalyst.
- Conditions: Temperature range 20–150 °C, reaction time 10–40 hours.
- Catalyst: Thionamic acid improves yield and reduces acid consumption and environmental pollution.
- Yield: Up to 88.3% yield with 95.5% purity reported.
- Post-treatment: Reaction mixture poured into ice water, filtration, washing to neutral.
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dichloropyridine |
| Nitrating agent | Nitric acid (90%) |
| Solvent | Sulfuric acid |
| Catalyst | Thionamic acid (1–10 mol%) |
| Temperature | 20–150 °C |
| Reaction time | 10–40 hours |
| Yield | ~88% |
| Purity | ~95.5% |
This method reduces nitric and sulfuric acid consumption and wastewater treatment difficulties compared to traditional oleum-based nitration.
Conversion to Isonicotinonitrile Derivative
The nitrated product (2,6-dichloro-3-nitropyridine) can be converted to the corresponding isonicotinonitrile derivative by reduction of the nitro group to an amino group followed by Sandmeyer-type cyanation or direct cyanation methods.
- Reduction: Catalytic hydrogenation or chemical reduction to 2,6-dichloro-3-aminopyridine.
- Cyanation: Using copper(I) cyanide or other cyanide sources under controlled conditions to introduce the nitrile group at the amino position.
This step is crucial for introducing the nitrile functionality characteristic of isonicotinonitriles.
Introduction of the 3-Methyl Group
The methyl group at the 3-position can be introduced by:
- Direct methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions on the amino or hydroxy precursor.
- Alternative routes: Starting from 3-methylpyridine derivatives followed by chlorination and cyanation.
The methylation step requires careful control to avoid over-alkylation or side reactions.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The use of thionamic acid as a catalyst in nitration improves yield and reduces environmental impact by lowering acid consumption.
- The nitration reaction benefits from a wide temperature range and can be performed at room temperature with catalyst presence, simplifying scale-up.
- Traditional nitration methods using oleum or nitrosonitric acid mixtures result in lower yields (50–70%) and higher waste generation.
- Post-reaction workup involving pouring into ice water and filtration is effective for product isolation and purification.
- Cyanation and methylation steps require optimization of reagent stoichiometry and reaction conditions to maximize selectivity and yield.
Q & A
Q. What statistical approaches resolve batch-to-batch variability in bioactivity assays?
- Methodological Answer : Apply ANOVA to assess significance of variability. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Include internal standards (e.g., deuterated analogs) in LC-MS to normalize batch effects .
Literature and Data Retrieval
Q. What strategies enhance efficiency in retrieving peer-reviewed studies on this compound?
- Methodological Answer : Use CAS SciFindern with Boolean operators (e.g., "this compound" AND (synthesis OR kinetics)). Filter results by substance role (e.g., "reactant", "inhibitor") and refine using Concept tags for mechanistic studies or structural biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
